![molecular formula C19H19N5O B3970925 2-ethyl-N,N-bis(pyridin-3-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B3970925.png)
2-ethyl-N,N-bis(pyridin-3-ylmethyl)pyrimidine-5-carboxamide
説明
2-ethyl-N,N-bis(pyridin-3-ylmethyl)pyrimidine-5-carboxamide, also known as EPAC, is a potent and selective inhibitor of the cyclic AMP-dependent protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). EPAC has been shown to play a critical role in a variety of physiological and pathological processes, including cancer, cardiovascular diseases, and diabetes.
作用機序
2-ethyl-N,N-bis(pyridin-3-ylmethyl)pyrimidine-5-carboxamide inhibits the activity of PKA and this compound by binding to the cyclic AMP binding site of these proteins. PKA and this compound are involved in the regulation of a variety of cellular processes, including gene expression, cell proliferation, and cell differentiation. By inhibiting the activity of PKA and this compound, this compound can alter these cellular processes and ultimately lead to changes in cell behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. In heart failure models, this compound has been shown to improve cardiac function by increasing contractility and reducing fibrosis. In pancreatic beta cells, this compound has been shown to regulate insulin secretion.
実験室実験の利点と制限
One advantage of 2-ethyl-N,N-bis(pyridin-3-ylmethyl)pyrimidine-5-carboxamide is its selectivity for PKA and this compound. This compound does not inhibit other cyclic AMP-dependent enzymes, which reduces the risk of off-target effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 2-ethyl-N,N-bis(pyridin-3-ylmethyl)pyrimidine-5-carboxamide. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the investigation of the role of this compound in other physiological and pathological processes. Finally, the development of this compound as a therapeutic target for the treatment of cancer, cardiovascular diseases, and diabetes is an area of active research.
科学的研究の応用
2-ethyl-N,N-bis(pyridin-3-ylmethyl)pyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to improve cardiac function in animal models of heart failure. In addition, this compound has been shown to regulate insulin secretion in pancreatic beta cells, suggesting that this compound may be a potential target for the treatment of diabetes.
特性
IUPAC Name |
2-ethyl-N,N-bis(pyridin-3-ylmethyl)pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-2-18-22-11-17(12-23-18)19(25)24(13-15-5-3-7-20-9-15)14-16-6-4-8-21-10-16/h3-12H,2,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYHZESPQVJJGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(CC2=CN=CC=C2)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。